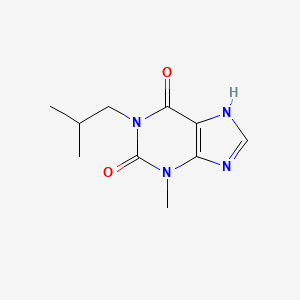![molecular formula C11H24N2O B14450523 Hexanamide, N-[3-(dimethylamino)propyl]- CAS No. 73603-23-3](/img/structure/B14450523.png)
Hexanamide, N-[3-(dimethylamino)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanamide, N-[3-(dimethylamino)propyl]- is a chemical compound with the molecular formula C23H50N2O. It is an amide derivative that features a hexanamide backbone with a dimethylamino propyl group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Hexanamide, N-[3-(dimethylamino)propyl]- can be synthesized through several methods. One common synthetic route involves the reaction of hexanoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Hexanamide, N-[3-(dimethylamino)propyl]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices to achieve consistent results.
化学反応の分析
Types of Reactions
Hexanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Hexanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of Hexanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Stearamidopropyl dimethylamine: Another amide with a similar structure but a longer alkyl chain.
Hexanamide, N-propyl: A simpler amide without the dimethylamino group.
Uniqueness
Hexanamide, N-[3-(dimethylamino)propyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
73603-23-3 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]hexanamide |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-8-11(14)12-9-7-10-13(2)3/h4-10H2,1-3H3,(H,12,14) |
InChIキー |
ACKIXIAOJWRZJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


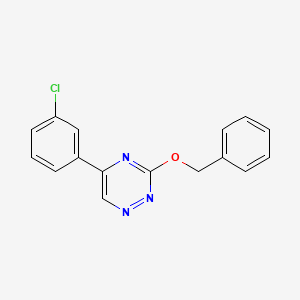
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
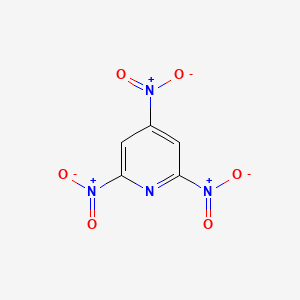
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
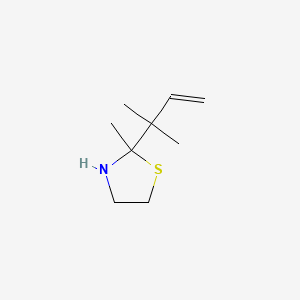

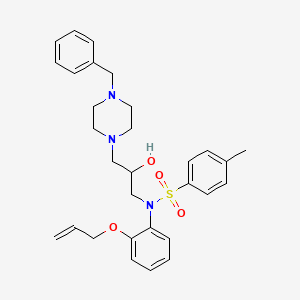


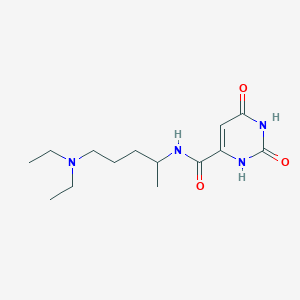
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
